



## STK19: A Re-evaluation of its Status as a Validated Kinase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ZT-12-037-01 |           |
| Cat. No.:            | B2598376     | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The classification of Serine/Threonine Kinase 19 (STK19) as a validated kinase has been a subject of significant scientific debate. Initially identified and studied as a protein kinase, a growing body of recent evidence has fundamentally challenged this assertion. This guide provides a comprehensive overview of the conflicting data, the current scientific consensus, and the functional re-characterization of STK19, offering critical insights for researchers in kinase signaling and drug development.

## The Evolving Identity of STK19: From Kinase to DNA/RNA-Binding Protein

STK19 was originally classified as a manganese-dependent serine/threonine-specific protein kinase[1]. However, recent structural and biochemical analyses have compellingly demonstrated that STK19 is highly unlikely to be a kinase. Instead, it is now understood to be a DNA/RNA-binding protein with a critical role in DNA damage repair[1][2][3].

Recent crystal structures of STK19 have revealed that the protein does not possess a conventional kinase domain[1][2][3]. The typical two-subdomain structure of a kinase, consisting of an ATP-binding N-lobe and a substrate-binding C-lobe, is absent in STK19[3]. Instead, the protein is composed of three closely packed winged helix (WH) domains[1][2][3]. Furthermore, biochemical assays have failed to detect any kinase activity or even ATP binding by purified STK19[2][3].



This has led to the proposal of renaming STK19 to TWH19 (Tandem Winged Helix protein formerly known as STK19) to avoid further confusion within the scientific community[1][2].

#### **Reconciling the Conflicting Evidence**

The initial misidentification of STK19 as a kinase may have stemmed from several factors. Early studies often relied on immunoprecipitation experiments to assess kinase activity. It is now believed that these experiments may have inadvertently co-precipitated other kinases that are associated with STK19 in the cell, leading to the observation of phosphorylation events that were incorrectly attributed to STK19 itself[2][4].

Despite the strong evidence against its kinase activity, some databases and older publications still refer to STK19 as a kinase, and research has been conducted on developing STK19 inhibitors based on this premise[2][5]. This highlights the importance of critically evaluating historical data in light of new and more direct evidence.

## The Validated Function of STK19 in DNA Damage Repair

The contemporary and validated function of STK19 is in the realm of DNA damage repair, specifically in the transcription-coupled nucleotide excision repair (TC-NER) pathway[6][7][8][9] [10][11][12][13][14][15]. TC-NER is a critical cellular process for removing DNA lesions that block transcription[8].

STK19 acts as a key factor in this pathway, facilitating the recruitment of other DNA repair proteins to the site of damage[2][3]. It has been shown to interact with several core components of the TC-NER machinery, including Cockayne syndrome protein A (CSA), UV-stimulated scaffold protein A (UVSSA), and the general transcription factor TFIIH[7][8][9][14]. Cryo-electron microscopy studies have shown that STK19 is an integral part of the RNA Polymerase II-TC-NER complex, bridging CSA, UVSSA, RNA Polymerase II, and downstream DNA[9][15].

The proposed role of STK19 in TC-NER is to act as a scaffold, helping to assemble and stabilize the repair complex at the site of a DNA lesion stalled RNA polymerase II[8][9][13][14] [15]. While some studies suggest its kinase activity is not required for this function, the topic remains an area of active investigation[7].



# Re-evaluation of "STK19 Inhibitors" in Drug Development

The development of small molecule inhibitors targeting STK19 has been pursued, primarily in the context of cancer therapy, based on the initial hypothesis of its role as an oncogenic kinase[5][16][17][18][19][20]. For instance, some studies identified STK19 as a novel activator of NRAS, a key oncogene in melanoma, and reported that STK19 phosphorylates NRAS to promote its oncogenic activity[16][19]. This led to the development of specific STK19-targeted inhibitors that showed efficacy in blocking oncogenic NRAS-driven melanoma growth in preclinical models[16][19][20].

Given the new understanding of STK19 as a non-kinase, the mechanism of action of these inhibitors needs to be re-evaluated. It is possible that these compounds exert their effects through off-target inhibition of other kinases or by disrupting the scaffolding function of STK19 in DNA repair, a pathway also critical for cancer cell survival. Further research is necessary to elucidate the true molecular targets and mechanisms of these compounds.

### **Quantitative Data Summary**

The following table summarizes the key findings from structural and biochemical studies that have led to the re-classification of STK19.

| Parameter             | Observation                                                                 | Conclusion                                                                | References |
|-----------------------|-----------------------------------------------------------------------------|---------------------------------------------------------------------------|------------|
| Protein Structure     | Lacks a canonical kinase fold; composed of three winged helix (WH) domains. | Structurally dissimilar to known protein kinases.                         | [1][2][3]  |
| ATP Binding           | No detectable binding to ATP in isothermal titration calorimetry assays.    | Does not interact with<br>the essential co-factor<br>for kinase activity. | [2][3]     |
| In Vitro Kinase Assay | No detectable kinase activity using purified STK19.                         | Lacks catalytic kinase function.                                          | [2][3]     |



# Experimental Protocols In Vitro Kinase Assay (as performed in studies refuting kinase activity)

- Protein Purification: Recombinant STK19 protein (e.g., the 29-kD isoform) is expressed and purified to homogeneity from E. coli or other expression systems.
- Substrate: A generic or putative substrate (e.g., myelin basic protein or a specific peptide) is prepared.
- Reaction Mixture: The purified STK19 is incubated with the substrate in a kinase buffer containing ATP (often radiolabeled, e.g., [γ-<sup>32</sup>P]ATP) and necessary divalent cations (e.g., Mg<sup>2+</sup>, Mn<sup>2+</sup>).
- Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period.
- Detection of Phosphorylation: The reaction products are separated by SDS-PAGE.
   Phosphorylation of the substrate is detected by autoradiography (for radiolabeled ATP) or by using phospho-specific antibodies in a Western blot.
- Controls: Positive controls (a known active kinase) and negative controls (reaction without STK19 or without ATP) are run in parallel to validate the assay.

#### **Isothermal Titration Calorimetry (ITC) for ATP Binding**

- Sample Preparation: Purified STK19 protein is placed in the sample cell of the ITC instrument, and a solution of ATP is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
- Titration: The ATP solution is injected in small aliquots into the protein solution at a constant temperature.
- Data Acquisition: The heat change associated with each injection is measured.
- Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ATP to protein. The binding isotherm is then fitted to a suitable binding model to determine



the binding affinity (Kd), stoichiometry (n), and enthalpy ( $\Delta H$ ) of the interaction. A flat line with no significant heat change indicates a lack of binding.

## Visualizing the Conflicting Models and the New Functional Paradigm

The following diagrams illustrate the initial hypothesis of STK19 as a kinase and the current, evidence-based model of its function in DNA damage repair.



Click to download full resolution via product page

Caption: Initial hypothesized role of STK19 as a protein kinase.





Click to download full resolution via product page

Caption: Current model of STK19's role as a scaffold in DNA repair.



#### Conclusion

In conclusion, based on the most recent and robust scientific evidence, STK19 is not a validated kinase. Structural and biochemical data have convincingly demonstrated that it lacks the defining features of a protein kinase and instead functions as a DNA/RNA-binding protein. Its critical role has been established in the transcription-coupled nucleotide excision repair pathway, where it acts as a scaffolding protein.

For researchers and drug development professionals, this re-classification has significant implications. It necessitates a re-evaluation of past research that assumed a kinase function for STK19. Furthermore, it opens up new avenues for therapeutic intervention, potentially targeting the scaffolding and protein-protein interaction functions of STK19 in DNA damage repair, rather than a non-existent enzymatic activity. The story of STK19 serves as a powerful reminder of the dynamic nature of scientific understanding and the importance of continuous validation of molecular function.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. OncoKBâ<sup>mo</sup>¢ MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. What are STK19 modulators and how do they work? [synapse.patsnap.com]
- 6. STK19 Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]



- 9. STK19 drives transcription-coupled repair by stimulating repair complex stability, RNA Pol II ubiquitylation, and TFIIH recruitment PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking transcription-coupled DNA repair with the STK19 key PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STK19: a critical factor coordinating transcription-coupled DNA repair PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. STK19 positions TFIIH for cell-free transcription-coupled DNA repair PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.eur.nl [pure.eur.nl]
- 16. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [STK19: A Re-evaluation of its Status as a Validated Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2598376#is-stk19-a-validated-kinase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com